6-Aminohexane-1-thiol
Overview
Description
It is an amine-terminated alkanethiol that forms self-assembled monolayers on various surfaces . This compound is known for its ability to modify surfaces, making it useful in a variety of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexane-1-thiol typically involves a two-step process:
Reaction of 1-Hexanethiol with Hydrochloric Acid: In this step, 1-hexanethiol is reacted with hydrochloric acid to form 1-hexanethiol hydrochloride.
Reaction with Ammonia: The 1-hexanethiol hydrochloride is then reacted with ammonia to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Aminohexane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Corresponding thiol
Substitution: Various substituted amines and thiols
Scientific Research Applications
6-Aminohexane-1-thiol has a wide range of applications in scientific research:
Surface Modification: It is used to modify gold surfaces to develop cell adhesive surfaces.
Molecular Electronics: Acts as a linker with quantum dots, forming amine linkages with carboxy groups of fullerene heterodimers.
Electrochemistry: Used in the electrochemical deposition and modification of materials.
Biological Applications: Employed in the development of biosensors and other bioanalytical devices.
Mechanism of Action
The mechanism of action of 6-Aminohexane-1-thiol primarily involves its ability to form self-assembled monolayers on surfaces. The thiol group binds to metal surfaces, such as gold, while the amino group can interact with other molecules or surfaces. This dual functionality allows it to act as a versatile linker in various applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Mercaptohexanoic Acid
- 11-Aminoundecane-1-thiol
- Hexane-1-thiol
- Undecane-1-thiol
Comparison
6-Aminohexane-1-thiol is unique due to its amine-terminated structure, which allows it to form stable self-assembled monolayers and interact with a variety of surfaces and molecules. In contrast, compounds like 6-Mercaptohexanoic Acid and 11-Aminoundecane-1-thiol have different functional groups that confer different properties and applications .
Properties
IUPAC Name |
6-aminohexane-1-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c7-5-3-1-2-4-6-8/h8H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYXDSQOPIGZPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511224 | |
Record name | 6-Aminohexane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67283-39-0 | |
Record name | 6-Aminohexane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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